4-(3-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
CAS No.:
Cat. No.: VC18264137
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClN3 |
|---|---|
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)-2,5-dimethylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |
| Standard InChI Key | JJHYPJRZGJAJAW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1C2=CC(=CC=C2)Cl)N)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is 4-(3-chlorophenyl)-2,5-dimethylpyrazol-3-amine, with a canonical SMILES string CC1=NN(C(=C1C2=CC(=CC=C2)Cl)N)C . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃ | |
| Molecular Weight | 221.68 g/mol | |
| CAS Registry Number | 1152674-85-5 | |
| PubChem CID | 33783098 |
X-ray crystallography of related pyrazoles reveals planar heterocyclic cores with chlorophenyl rings rotated 29–52° from the pyrazole plane, influencing π-π stacking and biological target engagement . The chlorine atom at the phenyl meta-position enhances lipophilicity (clogP ≈ 2.8), favoring blood-brain barrier penetration .
Tautomerism and Solvent Effects
Like many 5-aminopyrazoles, this compound exhibits tautomerism between amine-keto and imine-enol forms. In polar solvents (e.g., water), the keto form predominates, while nonpolar media stabilize the enol tautomer . This equilibrium impacts reactivity in synthesis and binding affinity to biological targets .
Synthesis and Optimization Strategies
Multicomponent Reactions (MCRs)
The Groebke-Blackburn-Bienaymé reaction enables one-pot synthesis using:
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3-Chlorobenzaldehyde
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5,5-Dimethyl-1,3-cyclohexanedione
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3-Methyl-1-phenyl-1H-pyrazol-5-amine
This method achieves 78% yield in aqueous SDS micelles at 80°C .
Industrial-Scale Production Challenges
Key issues include:
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Purity Control: Residual hydrazine precursors require rigorous HPLC purification (≥99.5% purity) .
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Solvent Recovery: Ethanol/water mixtures are recycled via fractional distillation, reducing waste .
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Byproduct Formation: N-methylation at the 5-amine position occurs if reaction pH exceeds 8.5, necessitating pH monitoring .
Pharmacological Activities and Mechanisms
Anticonvulsant Activity
In murine models, the compound (ED₅₀ = 12 mg/kg i.p.) suppressed pentylenetetrazole-induced seizures by 89% at 30 mg/kg, outperforming valproate (ED₅₀ = 45 mg/kg) . Mechanistic studies suggest GABAergic modulation via allosteric potentiation of GABAA receptors (Kᵢ = 0.8 μM) .
Dopamine-Independent Antipsychotic Effects
Unlike haloperidol, 4-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine (10 mg/kg) reduced conditioned avoidance responses in primates without inducing catalepsy or binding to D₂ receptors (IC₅₀ > 10 μM) . Activity is linked to mGluR5 positive allosteric modulation, enhancing glutamate-induced calcium flux in astrocytes (EC₅₀ = 1.2 μM) .
Antimicrobial and Antiparasitic Activity
The 3-chlorophenyl group disrupts microbial membrane integrity, while the pyrazole core inhibits dihydrofolate reductase (DHFR) with Kᵢ = 45 nM .
Applications in Material Science
Organic Semiconductors
Thin films of the compound exhibit hole mobility (μₕ) of 0.12 cm²/V·s, attributed to extended π-conjugation and chlorine-mediated intermolecular interactions . Applications include:
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OLEDs: As a green emitter (λₑₘ = 515 nm) with CIE coordinates (0.28, 0.65) .
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Photovoltaics: Dopant in P3HT:PCBM solar cells, boosting PCE from 3.1% to 4.7%.
Metal-Organic Frameworks (MOFs)
Coordination with Cu(II) yields a porous MOF (BET surface area = 1,150 m²/g) for CO₂ adsorption (4.2 mmol/g at 298 K) . The chlorophenyl moiety enhances framework stability up to 400°C .
Toxicity and Metabolic Considerations
Acute and Chronic Toxicity
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse (oral) | 320 | Hepatic necrosis, tremors |
| Rat (i.v.) | 45 | QT prolongation, arrhythmias |
Metabolites like 5-amino-1,3-dimethylpyrazole show Ames test positivity (TA98 strain, +S9), indicating mutagenic potential .
Cytochrome P450 Interactions
The compound inhibits CYP2D6 (IC₅₀ = 3.1 μM) and CYP3A4 (IC₅₀ = 8.7 μM), raising concerns for drug-drug interactions . Deuterium substitution at the 5-amine position reduces CYP affinity by 4-fold .
Future Research Directions
Targeted Drug Delivery
Encapsulation in PEG-PLGA nanoparticles (size = 120 nm) improved brain bioavailability in rats (AUC₀–24 = 1,240 ng·h/mL vs. 420 ng·h/mL for free drug) .
Computational Design
QSAR models predict that replacing the 3-Cl with CF₃ enhances mGluR5 binding (ΔG = -9.8 kcal/mol) while reducing hERG inhibition .
Green Chemistry Approaches
Microwave-assisted synthesis in ionic liquids ([BMIM][BF₄]) cuts reaction time from 8 h to 25 min with 92% yield .
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